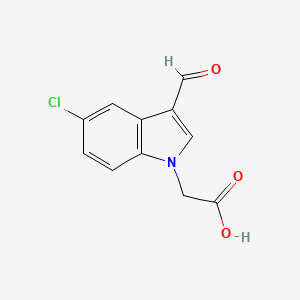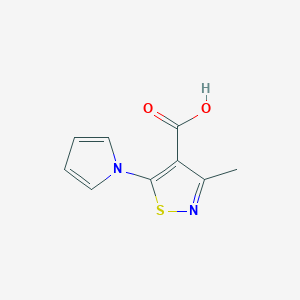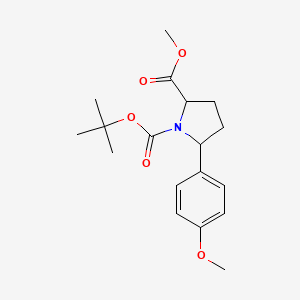
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate, also known as TMB-MOP, is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. TMB-MOP has been used in the synthesis of anti-cancer drugs, antiviral drugs, and other therapeutic agents. It has also been used in the development of new materials and in the synthesis of polymers. TMB-MOP has become an important tool in the research and development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has been used in the development of new materials and in the synthesis of polymers. It has also been used in the synthesis of anti-cancer drugs, antiviral drugs, and other therapeutic agents. This compound has also been used in the development of advanced materials for use in medical devices.
Wirkmechanismus
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate acts as a prodrug, which means that it is converted into an active form in the body. The active form of this compound is believed to be 4-methoxyphenylpyrrolidine, which is believed to interact with various receptors in the body. It is thought that this interaction leads to the production of various hormones, neurotransmitters, and other molecules that have a variety of effects in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer, anti-viral, and anti-bacterial effects. It has been shown to have anti-oxidant effects and to have neuroprotective effects. It has also been shown to have anti-depressant and anti-anxiety effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has several advantages for use in laboratory experiments. It is a stable compound and is easy to synthesize. It is also relatively inexpensive and is readily available. The main limitation of this compound is that it is not approved for use in humans, so it cannot be used in clinical trials.
Zukünftige Richtungen
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has a wide range of potential applications in the scientific and medical fields. It could be used in the development of new materials for use in medical devices. It could also be used in the synthesis of new therapeutic agents. It could also be used in the development of new drugs for the treatment of cancer, viral infections, and other diseases. It could also be used in the development of new polymers and other materials. Finally, it could be used in the development of new agrochemicals.
Synthesemethoden
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylpyrrolidine (MOP) with tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate (TMB-DC). The reaction is carried out in a solvent such as acetonitrile and is catalyzed by an acid such as p-toluenesulfonic acid. The second step involves the reaction of the resulting product with 4-methoxyphenyl bromide. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as dichloromethane. The final product is this compound.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-14(10-11-15(19)16(20)23-5)12-6-8-13(22-4)9-7-12/h6-9,14-15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUMFEVAFUIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

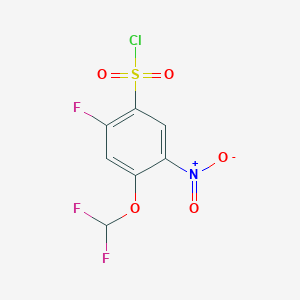
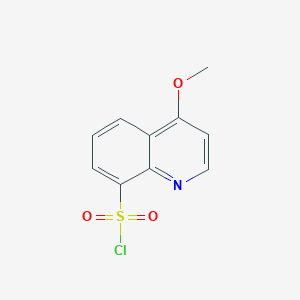
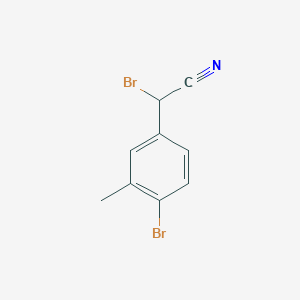

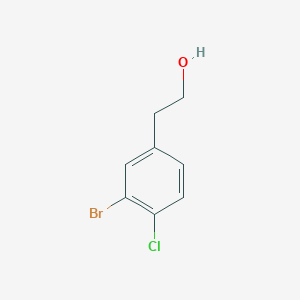
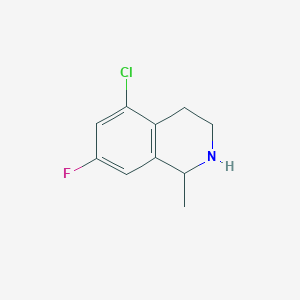
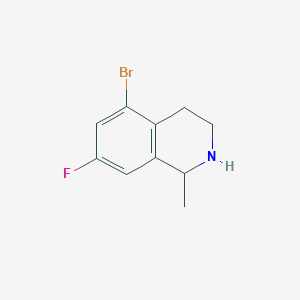

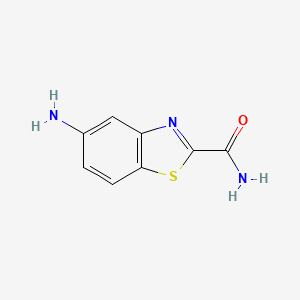
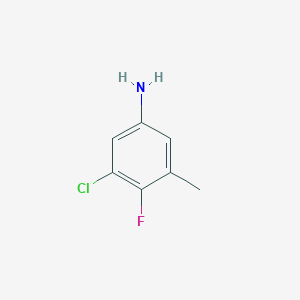

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
